molecular formula C20H25NO5 B3585726 N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3,4,5-trimethoxybenzamide

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B3585726
M. Wt: 359.4 g/mol
InChI Key: PYNGKZOIYQCOIM-UHFFFAOYSA-N
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Description

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with hydroxy, methyl, propan-2-yl, and trimethoxy groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-5-methyl-2-propan-2-ylphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-5-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-hydroxy-2-propan-2-ylphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3,4-dimethoxybenzamide

Uniqueness

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3,4,5-trimethoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-11(2)14-10-16(22)12(3)7-15(14)21-20(23)13-8-17(24-4)19(26-6)18(9-13)25-5/h7-11,22H,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNGKZOIYQCOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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